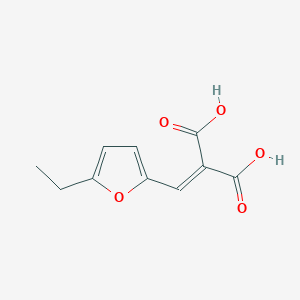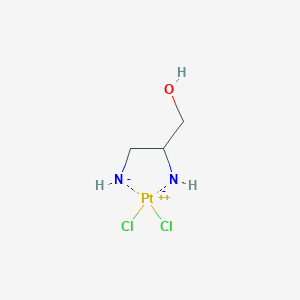
Platinum, dichloro(2,3-diamino-1-propanol-N,N')
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is a coordination compound of platinum It is characterized by the presence of two chlorine atoms and a 2,3-diamino-1-propanol ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(2,3-diamino-1-propanol-N,N’) typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 2,3-diamino-1-propanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or other amine ligands.
Major Products:
Oxidation: Oxidized forms of the ligand or the platinum center.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Platinum, dichloro(2,3-diamino-1-propanol-N,N’) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Platinum, dichloro(2,3-diamino-1-propanol-N,N’) exerts its effects often involves coordination to biological molecules. The platinum center can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Cisplatin: Another platinum-based anticancer drug, but with different ligands.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to different pharmacokinetics and toxicity profiles.
Oxaliplatin: Contains a different ligand structure, offering unique properties and applications.
Uniqueness: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is unique due to its specific ligand structure, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C3H8Cl2N2OPt |
|---|---|
Peso molecular |
354.10 g/mol |
Nombre IUPAC |
(1-azanidyl-3-hydroxypropan-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C3H8N2O.2ClH.Pt/c4-1-3(5)2-6;;;/h3-6H,1-2H2;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
CPAGKXAPDXUBLW-UHFFFAOYSA-L |
SMILES canónico |
C(C(CO)[NH-])[NH-].Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




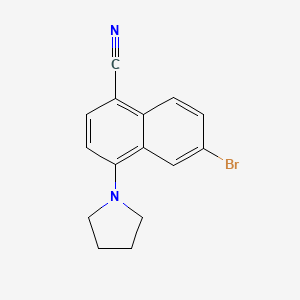
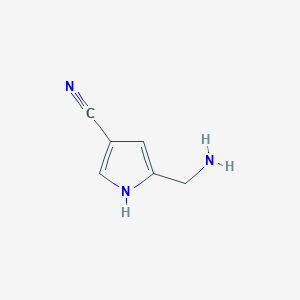
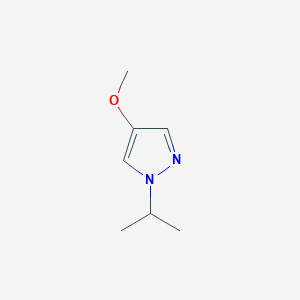
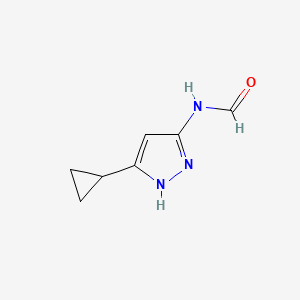

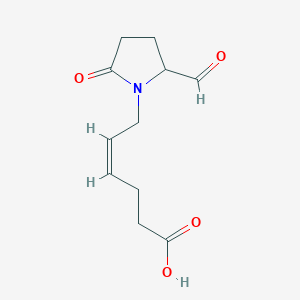
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
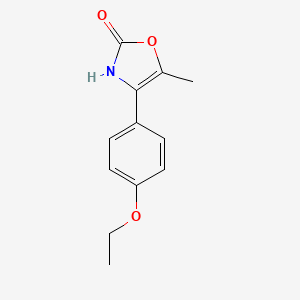

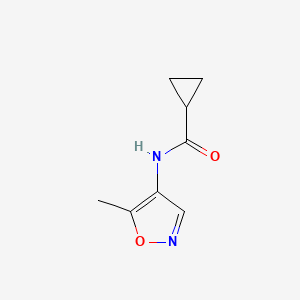
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
